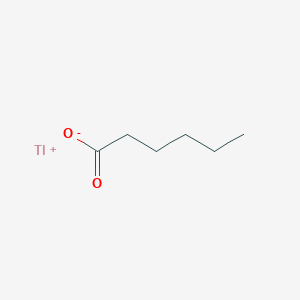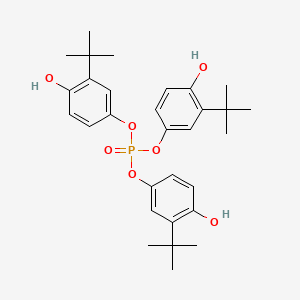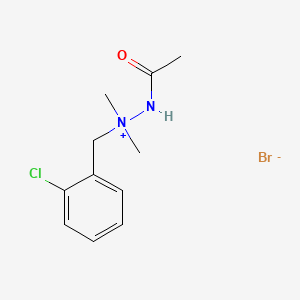![molecular formula C11H17NO5 B13737514 2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)
2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxybenzyldiethanolamine is an organic compound with the molecular formula C11H17NO3. It is a derivative of benzylamine, where the benzyl group is substituted with a hydroxyl group and two diethanolamine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxybenzyldiethanolamine can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzyl chloride with diethanolamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxybenzyldiethanolamine often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, enhances the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybenzyldiethanolamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzylamine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-Hydroxybenzyldiethanolamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the formulation of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Hydroxybenzyldiethanolamine involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the diethanolamine groups can chelate metal ions. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the stability of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzylamine: A simpler analog with similar hydroxyl and amine functionalities.
Diethanolamine: Shares the diethanolamine moiety but lacks the benzyl group.
Benzylamine: Contains the benzyl group but lacks the hydroxyl and diethanolamine groups.
Uniqueness
2-Hydroxybenzyldiethanolamine is unique due to the presence of both hydroxyl and diethanolamine groups attached to the benzyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H17NO5 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-[[bis(2-hydroxyethoxy)amino]methyl]phenol |
InChI |
InChI=1S/C11H17NO5/c13-5-7-16-12(17-8-6-14)9-10-3-1-2-4-11(10)15/h1-4,13-15H,5-9H2 |
InChI Key |
JYLUVTPLWSCBRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(OCCO)OCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)
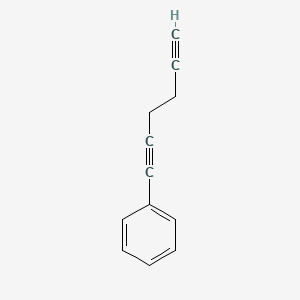
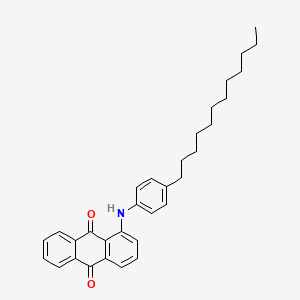

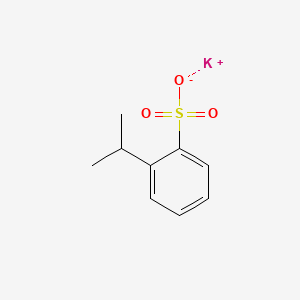
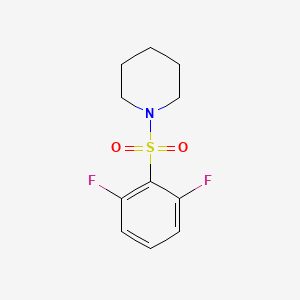

![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)

![Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)](/img/structure/B13737495.png)
